Sekikaic acid

概要

説明

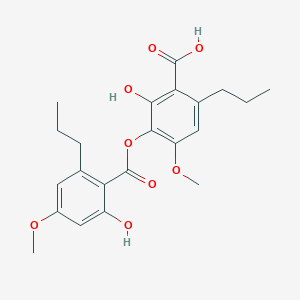

Sekikaic acid is an organic compound belonging to the structural class of chemicals known as depsides. It is primarily found in certain lichens, notably in the genera Ramalina and Cladonia. The compound was first isolated from the lichen Ramalina sekika. In its purified form, this compound appears as colorless rectangular prisms or rhombic plates. Its molecular formula is C22H26O8, and it has a melting point of 150–151°C .

準備方法

Synthetic Routes and Reaction Conditions: Sekikaic acid can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the esterification of specific phenolic acids under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the depside structure .

Industrial Production Methods: For industrial-scale production, this compound is often extracted from lichens. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through crystallization or chromatography techniques. Optimized culture conditions, including nutrient media, temperature, pH, stirrer speed, and oxygen levels, are crucial for maximizing yield .

化学反応の分析

Types of Reactions: Sekikaic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated or acylated products.

科学的研究の応用

Sekikaic acid has several scientific research applications, including:

Chemistry: It is used as a model compound for studying depside chemistry and for synthesizing other complex organic molecules.

Medicine: The compound has shown potential in inhibiting enzymes such as α-glucosidase and α-amylase, indicating its potential use in managing diabetes and related metabolic disorders.

作用機序

Sekikaic acid is part of a chemosyndrome that includes similar compounds such as 4’-O-demethylthis compound and homothis compound. These compounds share a similar depside structure but differ in their substitution patterns and biological activities . Compared to other depsides like lecanoric acid and salazinic acid, this compound exhibits unique enzyme inhibitory properties and a distinct antioxidant profile .

類似化合物との比較

- 4’-O-demethylsekikaic acid

- Homothis compound

- Lecanoric acid

- Salazinic acid

- Usnic acid

- Gyrophoric acid

- Lobaric acid

This compound’s unique combination of biological activities and chemical properties makes it a valuable compound for various scientific and industrial applications.

生物活性

Sekikaic acid (SA) is a natural compound predominantly isolated from lichen species, particularly from the genus Ramalina. It has garnered attention for its diverse biological activities, including antioxidant, antidiabetic, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its molecular formula and a melting point of 150–151 °C. It appears as colorless rectangular prisms or rhombic plates and exhibits notable UV absorption peaks at 219, 263, and 303 nm .

Antioxidant Activity

This compound demonstrates significant antioxidant properties. In a study assessing its radical scavenging ability, SA showed an IC50 value of approximately 13.7 to 17.4 µg/mL against various radicals, indicating its effectiveness in neutralizing free radicals .

Table 1: Antioxidant Activity of this compound

| Radical Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical | 13.7 - 17.4 |

| Hydroxyl Radical | 41.5 |

| Ferric Ion Reducing Power | 42.0 |

These values suggest that this compound has a stronger antioxidant capacity compared to standard antioxidants like ascorbic acid .

Antidiabetic Activity

The antidiabetic effects of this compound have been explored in both in vitro and in vivo models. A significant study demonstrated that SA modulates pancreatic β-cells in streptozotocin-induced diabetic rats by inhibiting digestive enzymes such as α-glucosidase and α-amylase . The competitive inhibition of α-glucosidase was noted with an IC50 value indicating effective enzyme inhibition.

Table 2: Antidiabetic Effects of this compound

| Parameter | Control Group | SA Treatment (2 mg/kg) | Glibenclamide (1 mg/kg) |

|---|---|---|---|

| Body Weight Change (%) | - | -3.70 ± 0.74 | -7.65 ± 1.33 |

| Serum LDL Levels (mg/dL) | Normal | Increased | Increased |

| Serum HDL Levels (mg/dL) | Normal | Decreased | Decreased |

The treatment with this compound resulted in a lesser reduction in body weight compared to glibenclamide, suggesting its potential utility in managing diabetes through weight stabilization and lipid profile improvement .

Lipid-Lowering Activity

Research indicates that this compound also possesses lipid-lowering properties. It has been shown to reduce triglyceride levels significantly while increasing high-density lipoprotein (HDL) levels in diabetic models . This lipid-modulating effect contributes to its overall antidiabetic profile.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 3.1 µg/25 µL for certain strains .

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/25 µL) |

|---|---|

| Staphylococcus aureus | 0.39 - 3.1 |

| Escherichia coli | Not significant |

| Candida albicans | 3.3 |

These findings highlight the potential application of this compound as a natural antimicrobial agent.

Case Studies and Research Findings

- Antioxidant Efficacy : In a comparative study, this compound was found to outperform other lichen-derived compounds in scavenging free radicals, demonstrating its superior antioxidant capacity .

- Diabetes Management : In a controlled study involving diabetic rats, this compound treatment led to improved glucose tolerance and reduced oxidative stress markers compared to untreated controls .

- Antimicrobial Properties : A recent investigation revealed that extracts containing this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent for bacterial infections .

特性

IUPAC Name |

2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXGYQLOSNELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。